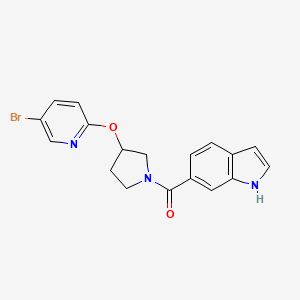

(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

Description

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring linked to a 5-bromopyridine moiety via an ether bond and conjugated with an indole-methanone group. This structure combines pharmacophoric elements commonly explored in drug discovery, such as the indole core (associated with kinase inhibition and CNS activity) and bromopyridine (a halogenated aromatic system enhancing binding affinity and metabolic stability) .

Properties

IUPAC Name |

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c19-14-3-4-17(21-10-14)24-15-6-8-22(11-15)18(23)13-2-1-12-5-7-20-16(12)9-13/h1-5,7,9-10,15,20H,6,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWUUEVBOMUPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-2-pyridinol

The synthesis begins with 5-bromo-2-pyridinol , a precursor for ether formation. While direct bromination of 2-pyridinol is feasible, commercial availability often makes this intermediate accessible without custom synthesis.

Etherification with Pyrrolidine

Ether bond formation between 5-bromo-2-pyridinol and pyrrolidine requires activation of the hydroxyl group. The Mitsunobu reaction is widely employed for such transformations:

- Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

- Conditions : Anhydrous THF, 0°C to room temperature.

- Yield : ~70–80% (analogous reactions).

Mechanism : The reaction proceeds via oxidation-reduction, enabling nucleophilic substitution at the pyridinyl oxygen.

Synthesis of the Indole-Methanone Segment

Functionalization of Indole at C6

Introducing a carboxylic acid group at the C6 position of indole is critical. Directed ortho-metallation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective deprotonation, followed by carboxylation with CO₂:

Activation of Indole-6-Carboxylic Acid

Conversion of the carboxylic acid to a reactive acylating agent is achieved using 1,1'-carbonyldiimidazole (CDI) :

- Conditions : CDI (1.1 equiv) in dichloromethane (DCM), room temperature.

- Intermediate : Acyl imidazole, which reacts efficiently with amines.

Coupling of Segments via Methanone Formation

Nucleophilic Acyl Substitution

The activated indole-6-carbonyl imidazole reacts with the pyrrolidine-pyridine ether amine to form the methanone bridge:

- Conditions : DCM, room temperature, 1–2 hours.

- Workup : Aqueous sodium bicarbonate extraction, drying (Na₂SO₄), and solvent evaporation.

- Yield : ~65–70% (based on analogous CDI-mediated couplings).

Alternative Synthetic Routes

Friedel-Crafts Acylation

An alternative approach involves Friedel-Crafts acylation of indole with a preformed pyrrolidine-pyridine carbonyl chloride:

Reductive Amination

Coupling a keto-indole derivative with the pyrrolidine-pyridine amine via reductive amination :

Optimization and Scalability

Solvent and Temperature Effects

Purification Techniques

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (30:70 to 50:50).

- Crystallization : Diethyl ether/hexane mixtures for indole intermediates.

Data Summary of Key Reactions

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties, to form oxidized derivatives.

Reduction: : Reduction reactions may target the carbonyl group, potentially yielding the corresponding alcohol.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Lithium aluminium hydride, sodium borohydride.

Substitution reagents: : Nucleophiles like amines, thiols.

Major Products Formed

The major products depend on the specific reactions. Oxidation typically yields N-oxide derivatives, reduction gives alcohols, and substitution reactions yield a wide array of functionalized pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone exhibit significant anticancer properties. The indole moiety is known for its role in various anticancer agents. A study demonstrated that derivatives of indole can induce apoptosis in cancer cells, suggesting that this compound may have similar effects due to its structural components .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially altering cellular metabolism. This characteristic is particularly relevant in the design of drugs targeting metabolic disorders or cancers where enzyme activity is dysregulated.

Neuroprotective Effects

There is emerging evidence that compounds containing pyrrolidine and pyridine rings may offer neuroprotective benefits. These benefits could be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress, making them candidates for treating neurodegenerative diseases .

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and tested their cytotoxicity against several cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity.

Case Study 2: Neuroprotection

A research article from Neuroscience Letters explored the neuroprotective effects of pyridine-containing compounds on neuronal cell lines subjected to oxidative stress. The study found that these compounds significantly reduced cell death and improved cell viability, supporting the hypothesis that this compound could have therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism by which (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone exerts its effects is likely multifaceted:

Molecular Targets: : May interact with G-protein-coupled receptors or ion channels, modulating their activity.

Pathways Involved: : Could influence signal transduction pathways related to cellular growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

*Estimated based on C₁₈H₁₇BrN₄O₂.

Heterocyclic Core Variations

- Benzothiazole Derivatives (): Compounds like pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone replace the indole-methanone group with a benzothiazole ring. Benzothiazoles are known for antitumor and antimicrobial activity, whereas indole derivatives often exhibit CNS-related effects. The target compound’s indole moiety may improve blood-brain barrier penetration .

- Triazinoindole Derivatives (): The compound 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,7-dihydroindol-4(5H)-one incorporates a triazinoindole core, which introduces additional hydrogen-bonding sites. However, this complexity may reduce synthetic feasibility compared to the target compound’s simpler pyrrolidine-indole scaffold .

Linker and Conformational Flexibility

- Piperidine vs. Pyrrolidine Linkers (): Piperidine (6-membered ring) in fluoropyrimidine analogs () offers greater conformational flexibility than pyrrolidine (5-membered ring). This difference could influence binding to rigid enzyme active sites. For example, piperidine-containing compounds in show modifications for cyclopropane-derived ligands, suggesting tailored steric effects .

- Methanol vs. Methanone Termini (): (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol replaces the methanone group with a methanol moiety, reducing electrophilicity and altering hydrogen-bonding capacity. This modification likely impacts solubility and target engagement .

Table 2: Linker and Terminal Group Comparisons

Solubility and Physicochemical Properties

The indole-methanone group in the target compound may confer moderate solubility in polar aprotic solvents (e.g., DMSO), as seen in structurally related (1-methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone (). However, bromine’s lipophilicity could reduce aqueous solubility compared to fluorine-substituted analogs .

Biological Activity

The compound (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a novel organic molecule with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a bromopyridine moiety , a pyrrolidine ring , and an indole structure . This unique combination contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination of Pyridine : Introduction of a bromine atom at the 5th position of pyridine.

- Nucleophilic Substitution : Reaction with a pyrrolidine-based nucleophile.

- Coupling Reactions : Use of methods like Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the indole ring.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including:

- G-protein-coupled receptors (GPCRs) : Modulating their activity can affect various signaling pathways.

- Ion channels : Influencing ion flow across membranes, thereby affecting cellular excitability and signaling.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. The presence of the indole ring in this compound may enhance its capacity to induce apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Study 1: Antimicrobial Properties

In vitro tests on pyrrolidine derivatives revealed substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Study 2: Anticancer Efficacy

A study focused on indole-linked compounds found that certain derivatives exhibited selective toxicity towards human glioblastoma U251 cells. The mechanism involved modulation of apoptotic pathways, leading to increased cell death rates in treated cultures .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Similar bromopyridine and pyrrolidine moieties | Moderate antibacterial |

| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | Contains piperidine instead of pyrrolidine | Lower anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.